1-[4-(Trifluoromethyl)benzoyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTRUOBOJNFCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424607 | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-12-4 | |
| Record name | 1-Piperazinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Piperazine Scaffolds As Privileged Structures in Drug Discovery
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in drug discovery. This designation stems from its frequent appearance in a multitude of clinically successful drugs across various therapeutic areas. The utility of the piperazine moiety can be attributed to several key physicochemical and structural properties.
Its basic nature, conferred by the nitrogen atoms, allows for the formation of salts, which can significantly improve the solubility and bioavailability of drug candidates. Furthermore, the piperazine ring can adopt a stable chair conformation, providing a rigid and predictable framework for the spatial orientation of substituents. The two nitrogen atoms also offer versatile points for chemical modification, enabling the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.
The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. Its ability to interact with various receptors and transporters in the brain underscores its importance in neuropharmacology. Moreover, piperazine-containing compounds have demonstrated efficacy as anticancer, antiviral, and antihistaminic agents, highlighting the broad applicability of this versatile heterocyclic system.
Strategic Incorporation of Trifluoromethyl Moieties in Bioactive Compounds
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a widely employed and highly effective strategy in medicinal chemistry. The unique electronic properties of the trifluoromethyl group can profoundly influence the biological activity and pharmacokinetic profile of a parent compound.
Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is particularly advantageous for drugs targeting the CNS. The strong electron-withdrawing nature of the -CF3 group can also modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH and, consequently, their interaction with biological targets. The steric bulk of the trifluoromethyl group can also play a role in optimizing ligand-receptor interactions.
Rationale for Academic Investigation into the Pharmacological and Chemical Landscape of 1 4 Trifluoromethyl Benzoyl Piperazine
The academic and industrial interest in 1-[4-(Trifluoromethyl)benzoyl]piperazine stems from the logical combination of the aforementioned privileged piperazine (B1678402) scaffold and the advantageous trifluoromethyl moiety. The synthesis of this compound is often a strategic step in the development of more complex molecules, serving as a key intermediate or building block.
The rationale for its investigation can be broken down as follows:
As a Synthetic Intermediate: The piperazine ring in this compound possesses a secondary amine that can be readily functionalized. This allows for the facile introduction of this pre-functionalized "warhead" onto a variety of molecular scaffolds. The presence of the 4-(trifluoromethyl)benzoyl group provides a metabolically stable and lipophilic component, which can be desirable in the final drug candidate.
Exploration of Inherent Biological Activity: While often used as an intermediate, there is also a rationale for investigating the intrinsic pharmacological activity of this compound itself. The combination of the piperazine core, known to interact with numerous biological targets, and the trifluoromethylphenyl moiety could result in a compound with its own unique biological profile. For instance, many arylpiperazine derivatives exhibit significant activity at serotonin (B10506) and dopamine (B1211576) receptors.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogs are crucial for establishing structure-activity relationships. By systematically modifying the substituents on the piperazine and benzoyl rings, medicinal chemists can elucidate the key structural features required for optimal biological activity and selectivity.
Mechanistic Investigations of 1 4 Trifluoromethyl Benzoyl Piperazine
Molecular Target Identification and Validation Studies
Specific molecular targets for 1-[4-(Trifluoromethyl)benzoyl]piperazine have not been identified in the reviewed scientific literature. The process of target identification for a novel compound typically involves a combination of computational predictions and experimental screening.
For compounds containing the arylpiperazine moiety, common molecular targets within the central nervous system include serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For instance, related structures are known to exhibit affinity for various subtypes, such as 5-HT1A, 5-HT2A, and D2 receptors. bindingdb.orgresearchgate.net The initial step would involve screening the compound against a panel of known receptors and enzymes to identify potential binding partners. Following a preliminary "hit," validation studies would be conducted. These studies often use techniques like genetic knockdown (siRNA), knockout animal models, or selective pharmacological inhibitors to confirm that the compound's physiological effects are mediated through the identified target.
Elucidation of Intracellular Signaling Pathways Modulated by the Compound
The specific intracellular signaling pathways modulated by this compound remain unelucidated in the absence of a confirmed molecular target. Once a target receptor is identified (e.g., a G-protein coupled receptor), research would focus on the downstream signaling cascades.
For example, if the compound were found to bind to a D2 dopamine receptor, studies would investigate its effect on adenylate cyclase activity and cyclic AMP (cAMP) levels. sigmaaldrich.com A compound acting as an agonist would typically inhibit adenylate cyclase, leading to decreased cAMP production, whereas an antagonist would block the effects of an agonist like dopamine. For a 5-HT receptor, modulation of pathways involving phospholipase C (PLC) and inositol phosphate (IP) turnover or mitogen-activated protein kinase (MAPK) pathways might be investigated. A study on a different antioxidant piperazine (B1678402) derivative, LQFM180, suggested its antidepressant-like effects were reversed by monoaminergic antagonists, indicating a role for serotonergic, noradrenergic, and dopaminergic pathways. nih.gov
Enzyme Kinetic Studies for Inhibitory or Activating Mechanisms
No enzyme kinetic studies for this compound are available in the published literature. If the compound were found to interact with an enzyme, kinetic studies would be essential to determine its mechanism of action.
Such studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound. The data is often analyzed using graphical methods like Lineweaver-Burk or Michaelis-Menten plots to determine the mode of interaction. For instance, related structures, hydrazones of 4-(trifluoromethyl)benzohydrazide, have been identified as mixed-type inhibitors of acetylcholinesterase. mdpi.com
Table 2: Types of Enzyme Inhibition This table describes the different kinetic profiles that would be investigated.
| Inhibition Type | Description |
|---|---|
| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. |
| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |
| Mixed | Inhibitor binds to a site other than the active site, on both the free enzyme and the enzyme-substrate complex, but with different affinities. |
Allosteric vs. Orthosteric Binding Mechanisms
Without ligand-binding data, it is not possible to determine whether this compound would act via an allosteric or orthosteric mechanism. This distinction is fundamental to its mode of action at a receptor.
An orthosteric ligand binds to the same site as the endogenous agonist or substrate (the primary, active site). nih.gov Its effect is typically competitive. An allosteric modulator binds to a topographically distinct site on the receptor or enzyme. nih.gov This binding event induces a conformational change that alters the affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral (binding without effect but blocking other modulators). nih.gov Specialized binding and functional assays are required to differentiate between these mechanisms, often involving Schild analysis or the use of multiple ligands with known binding sites.
Computational Chemistry and in Silico Approaches in Research on 1 4 Trifluoromethyl Benzoyl Piperazine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[4-(Trifluoromethyl)benzoyl]piperazine, docking simulations are instrumental in predicting how this ligand interacts with the binding site of a target protein.
Research on related piperazine-containing molecules has demonstrated the power of this approach. For instance, docking studies on phenylpiperazine derivatives have been used to investigate their potential as anticancer agents by predicting their binding modes within enzymes like topoisomerase II. nih.gov Similarly, computational analyses of other piperazine-based compounds have revealed key interactions with targets such as sigma receptors. nih.govrsc.org These studies often identify crucial amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. nih.govrsc.org
For the this compound scaffold, docking simulations can elucidate the role of its distinct chemical features:
The benzoyl group's carbonyl oxygen can act as a hydrogen bond acceptor.
The piperazine (B1678402) ring provides a versatile and conformationally flexible core. The nitrogen atom not attached to the benzoyl group is basic and can be protonated, forming ionic interactions or hydrogen bonds. nih.govrsc.org
The 4-(trifluoromethyl)phenyl group offers opportunities for hydrophobic and π-cation interactions, while the highly lipophilic trifluoromethyl moiety can enhance binding affinity and metabolic stability.
These simulations provide a static snapshot of the ligand-protein complex, offering valuable hypotheses about the binding mechanism that can guide further experimental validation and the design of more potent derivatives.
| Interaction Type | Potential Residues Involved | Scaffold Moiety | Significance |
| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine | Carbonyl Oxygen, Piperazine Nitrogen | Anchors the ligand in the binding pocket |
| Ionic Interactions | Aspartic Acid, Glutamic Acid | Protonated Piperazine Nitrogen | Provides strong, directional binding affinity |
| Hydrophobic Interactions | Phenylalanine, Leucine, Valine | Trifluoromethylphenyl Ring | Enhances binding and cellular permeability |
| π–Cation Interaction | Phenylalanine, Tyrosine | Protonated Piperazine Nitrogen | Stabilizes the complex through non-covalent forces |
Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a docked pose and observe conformational changes in both the ligand and the protein upon binding. nih.govnih.gov
Studies involving piperazine derivatives have effectively used MD simulations to validate docking results. nih.gov For example, simulations have been employed to confirm that a promising ligand remains stably bound within the active site of its target, such as the Mcl-1 protein, over a period of nanoseconds. nih.gov These simulations can reveal crucial water molecules that mediate interactions and highlight the flexibility of certain regions of the protein, which may adapt to accommodate the ligand—a concept known as "induced fit." nih.gov
For this compound, MD simulations can be used to:
Assess Binding Stability: Confirm that the interactions predicted by docking are maintained over time.
Calculate Binding Free Energy: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity. mdpi.com
Identify Key Residues: Analyze per-residue energy decomposition to pinpoint which amino acids contribute most significantly to the binding energy. mdpi.com
Observe Conformational Changes: Track how the protein structure changes in response to the ligand binding, which can be critical for its biological function or inhibition. nih.gov
The insights gained from MD simulations are crucial for refining lead compounds, as they provide a more realistic representation of the physiological environment and the dynamic nature of molecular interactions.
| MD Simulation Application | Objective | Key Findings |
| Binding Pose Stability | To verify if the docked orientation is maintained over time. | Calculation of Root Mean Square Deviation (RMSD) of the ligand. |
| Binding Free Energy Calculation | To quantify the strength of the ligand-protein interaction. | Estimation of ΔGbind using MM-GBSA or similar methods. |
| Conformational Analysis | To observe changes in protein structure upon ligand binding. | Identification of flexible loops or domain movements. |
| Interaction Mapping | To track the persistence of specific molecular contacts. | Analysis of hydrogen bond occupancy and hydrophobic contacts. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the second piperazine nitrogen), a hydrophobic group, and an aromatic ring. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases containing millions of compounds—a process known as virtual screening. nih.govfrontiersin.org This technique allows for the efficient identification of diverse molecules that match the key pharmacophoric features and are therefore likely to bind to the same target. mdpi.com
The virtual screening workflow often involves multiple stages:
Pharmacophore-Based Screening: A fast initial screen to filter databases and retrieve a subset of molecules with the desired 3D arrangement of features. frontiersin.org
Docking-Based Screening: The hits from the first stage are then docked into the target protein's binding site to predict their binding poses and estimate their affinity. nih.gov
ADMET Filtering: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often applied to prioritize compounds with favorable drug-like characteristics. nih.gov
This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates for laboratory synthesis and testing, significantly accelerating the discovery of novel ligands based on the this compound template.
| Pharmacophoric Feature | Corresponding Moiety in Scaffold | Role in Molecular Recognition |
| Hydrogen Bond Acceptor (A) | Benzoyl Carbonyl Oxygen | Forms hydrogen bonds with donor residues in the target. |
| Hydrogen Bond Donor (D) | Non-acylated Piperazine Nitrogen | Forms hydrogen bonds with acceptor residues in the target. |
| Aromatic Ring (R) | Phenyl Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group (H) | Trifluoromethyl Group | Occupies hydrophobic pockets in the binding site. |
| Positive Ionizable (P) | Piperazine Nitrogen | Can form salt bridges with negatively charged residues. |
De Novo Drug Design Methodologies Applied to the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a specific biological target. Instead of searching for existing compounds, these algorithms "build" molecules from scratch.
The this compound scaffold serves as an excellent starting point for de novo design strategies. It can be used in two primary ways:
As a Scaffold for Decoration: The core piperazine-benzoyl structure is kept intact, and algorithms suggest various chemical substitutions at specific positions to optimize interactions with the target protein.
As a Fragment for Linking or Growing: The scaffold or its components (e.g., the trifluoromethylphenyl group) can be used as building blocks. A design algorithm might place this fragment in a favorable position within the binding site and then "grow" the rest of the molecule by adding compatible chemical groups, or "link" it to other well-placed fragments.
A notable example of this approach is the successful de novo design of benzylpiperazine derivatives as selective inhibitors of anti-apoptotic proteins like Mcl-1. nih.gov In that research, computational algorithms were used to design several series of compounds based on the benzylpiperazine scaffold, leading to the synthesis and identification of potent and highly selective inhibitors. nih.gov This demonstrates the potential of using the this compound framework as a foundation for computationally generating novel therapeutic candidates with high target specificity.
Prediction of Biological Activity and Selectivity Profiles Using Machine Learning Algorithms
Machine learning (ML) and artificial intelligence are revolutionizing drug discovery by enabling the prediction of a compound's biological activity from its chemical structure. bioscipublisher.com These models are trained on large datasets of compounds with known activities to learn the complex relationships between molecular features (descriptors) and biological outcomes. nih.gov
For this compound and its analogues, ML models can be developed for several purposes:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. mdpi.com For instance, a QSAR study on piperazine derivatives identified key molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the topological polar surface area (PSA) that correlated with their inhibitory activity against the mTORC1 protein. mdpi.com
Activity Prediction: ML models, such as random forests or support vector machines, can be trained to classify derivatives as active or inactive against a specific target. This has been applied to predict the antibacterial properties of piperazine molecules. researchgate.net
Selectivity Profiling: By training models on data from multiple targets, it is possible to predict the selectivity of a new compound, identifying potential off-target effects early in the discovery process.
Virtual Screening Enhancement: ML-based scoring functions are increasingly used to re-rank the results of molecular docking, often providing a more accurate prediction of binding affinity than traditional scoring functions. dovepress.com
The process involves calculating a wide range of molecular descriptors for each compound and using these as input features to train the ML algorithm. nih.gov The resulting model can then rapidly predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to prioritize the most promising candidates.
| Molecular Descriptor Type | Examples | Relevance to this compound |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity and interaction strength. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Influences solubility, permeability, and binding. |
| Structural | Number of H-bond donors/acceptors, Rotatable bonds | Key features for drug-likeness (e.g., Lipinski's Rule of Five). |
Pharmacokinetic Profile and Metabolic Fate of 1 4 Trifluoromethyl Benzoyl Piperazine Derivatives
In Vitro Assessment of Metabolic Stability (e.g., Liver Microsome Stability)
The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, as it influences key pharmacokinetic properties like half-life and oral bioavailability. springernature.complos.org This assessment is commonly performed in vitro using subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. springernature.comnuvisan.com
In these assays, the compound of interest is incubated with liver microsomes (from human or animal species) and a cofactor-generating system (e.g., NADPH). plos.org The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS). springernature.complos.org From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com
Studies on various arylpiperazine derivatives have demonstrated a wide range of metabolic stabilities. For instance, a series of piperazin-1-ylpyridazines showed initial half-lives as short as 2-3 minutes in mouse and human liver microsomes, indicating rapid metabolism. nih.gov However, structural modifications were able to improve these half-lives by over 50-fold. nih.gov In another study on novel arylpiperazine derivatives, half-life values in human liver microsomes ranged from approximately 2.76 to 9.32 minutes, highlighting the significant impact of structural variations on metabolic stability. nih.gov For some piperazine (B1678402) analogues, metabolic stability can be very high, with over 97% of the parent compound remaining after incubation with human liver microsomes. researchgate.net The stability of 1-[4-(Trifluoromethyl)benzoyl]piperazine derivatives would be expected to vary based on the specific substitutions on the piperazine ring, but the presence of the trifluoromethylbenzoyl group is generally anticipated to confer a degree of stability.
Table 1: Example of In Vitro Metabolic Stability Data for Piperazine Derivatives This table is illustrative, based on findings for various piperazine derivatives, and does not represent specific data for this compound.
| Compound Series | Test System | Key Findings | Reference |
|---|---|---|---|
| Piperazin-1-ylpyridazines | Mouse & Human Liver Microsomes | Initial compounds had very short t½ (~3 min); structural modifications increased t½ to >100 min. | nih.gov |
| Arylpiperazines | Human Liver Microsomes | Half-life values ranged from ~3 to ~9 minutes depending on substitutions. | nih.gov |
| Piperidine (B6355638) Analogues | Rat Liver Microsomes | Showed improved metabolic stability compared to previously reported piperazine analogues. | nih.gov |
| Various Derivatives | Human Liver Microsomes | Five derivatives showed high resistance to metabolism, with >97% of compound remaining. | researchgate.net |
Identification and Characterization of Major Metabolites
The biotransformation of piperazine-containing compounds typically yields several metabolites through phase I and phase II reactions. For derivatives of this compound, the major metabolites are expected to arise from modifications to both the piperazine ring and the aromatic benzoyl moiety.
Studies on structurally related arylpiperazines reveal common metabolic transformations. nih.gov Major metabolic pathways include aliphatic hydroxylation of the piperazine ring, which can lead to further oxidation to form a ketone. frontiersin.org Another significant pathway is the degradation of the piperazine ring itself. frontiersin.orgnih.gov For example, studies on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) identified 1-(4-hydroxyphenyl)piperazine (B1294502) as a major metabolite, alongside products from the degradation of the piperazine moiety. nih.gov
In the case of N-benzylpiperazine (BZP), a related compound, the main metabolites identified in animal and human studies include hydroxylated products (e.g., 4-hydroxy-BZP, 3-hydroxy-BZP), piperazine itself, and N-benzylethylenediamine, indicating both aromatic hydroxylation and cleavage of the piperazine ring system. europa.euresearchgate.net For this compound, one would anticipate metabolites resulting from hydroxylation on the piperazine ring and potentially on the benzoyl ring, although the trifluoromethyl group can hinder the latter. Cleavage of the amide bond (N-debenzylation) would yield piperazine and 4-(trifluoromethyl)benzoic acid.
Potential Major Metabolites of this compound Derivatives:
Hydroxylated Piperazine Ring Metabolites: Oxidation at the carbon atoms of the piperazine ring.
Piperazine Ring-Opened Products: Resulting from more extensive degradation of the piperazine heterocycle.
N-debenzoylated Metabolites: Cleavage of the amide bond to yield piperazine.
Arene Hydroxylation Products: Hydroxylation of the trifluoromethylphenyl ring, though potentially limited by the electron-withdrawing nature of the CF3 group.
Pathways of Metabolism (e.g., Oxidative N-debenzylation, Olefin Oxidation, Arene Oxidation)
The metabolic fate of this compound derivatives is governed by several well-established biotransformation pathways mediated primarily by cytochrome P450 enzymes. researchgate.netresearchgate.net
Oxidative N-dealkylation/N-debenzylation: This is a common metabolic route for many N-substituted piperazine drugs. nih.gov For the title compound, this would involve the enzymatic cleavage of the benzoyl group from the piperazine nitrogen. This process is typically initiated by CYP-mediated oxidation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that cleaves to release the piperazine core and a 4-(trifluoromethyl)benzoyl moiety, which would likely be further metabolized to 4-(trifluoromethyl)benzoic acid.
Arene Oxidation: This pathway involves the hydroxylation of the aromatic (benzoyl) ring. europa.eu The position of hydroxylation is influenced by the existing substituents. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, which is the mechanism of CYP-mediated hydroxylation. tandfonline.com Therefore, arene oxidation on the trifluoromethyl-substituted ring may be a minor pathway compared to metabolism on the piperazine ring.
Aliphatic Hydroxylation: The carbon atoms within the piperazine ring are susceptible to oxidation. This can lead to the formation of various hydroxylated metabolites. frontiersin.org Further oxidation of these hydroxylated intermediates can result in the formation of lactams (ketones adjacent to the nitrogen atom), as seen in the metabolism of 1,4-dibenzylpiperazine. researchgate.net
Piperazine Ring Cleavage: More extensive oxidation can lead to the opening of the piperazine ring, resulting in various degradation products. nih.gov This can involve multiple oxidative steps and may lead to the formation of reactive intermediates. researchgate.net
Influence of Fluorine Substitution on Metabolic Stability and Bioavailability
The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties, thereby improving bioavailability. tandfonline.comtandfonline.com The trifluoromethyl (CF3) group on the benzoyl moiety of the title compound is expected to have a profound influence on its metabolic profile.
The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it much more resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comannualreviews.org By replacing a hydrogen atom with fluorine at a potential site of metabolism, this pathway can be effectively blocked. The CF3 group, in particular, can act as a "metabolic shield," preventing oxidation of the aromatic ring to which it is attached. mdpi.com This resistance to metabolism can lead to a longer half-life and increased systemic exposure of the drug. tandfonline.com
Furthermore, fluorine substitution can alter the electronic properties of a molecule. tandfonline.comtandfonline.com The highly electronegative CF3 group reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism. annualreviews.org Fluorination can also lower the basicity (pKa) of nearby nitrogen atoms, such as those in the piperazine ring. tandfonline.comacs.org A reduction in basicity can lead to a lower degree of ionization at physiological pH, which may enhance membrane permeability and consequently improve oral absorption and bioavailability. tandfonline.comacs.org The CF3 group is also one of the most lipophilic substituents, which can further influence membrane partitioning and distribution. annualreviews.org
Table 2: Effects of Fluorine Substitution on Pharmacokinetic Properties
| Property | Effect of Fluorine/CF3 Group | Mechanism | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | Blocking sites of metabolism due to high C-F bond strength; deactivation of aromatic rings. | tandfonline.comtandfonline.comannualreviews.orgmdpi.com |
| Bioavailability | Often Improved | Enhanced metabolic stability; altered pKa leading to better membrane permeation. | tandfonline.comacs.org |
| Lipophilicity | Increased | The CF3 group is highly lipophilic, affecting membrane partitioning. | annualreviews.org |
| Basicity (pKa) | Reduced | Inductive electron-withdrawing effects can lower the pKa of nearby basic centers. | tandfonline.comacs.org |
Blood-Brain Barrier Permeability Studies
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. mdpi.com Permeability across the BBB is influenced by a combination of physicochemical properties, including lipophilicity, molecular weight, polar surface area (PSA), and hydrogen bonding capacity. mdpi.com
In vitro models, such as those using immortalized human brain microvascular endothelial cells (hBMEC) or parallel artificial membrane permeability assays (PAMPA-BBB), are used to predict BBB penetration potential. nih.govnih.gov Studies on piperine (B192125) and its synthetic analogs in such models have shown that permeability can range from low to high, depending on the specific chemical structure. nih.govresearchgate.net It is also important to consider the role of active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which can actively pump compounds out of the brain, limiting their CNS exposure. nih.govnih.gov Bidirectional permeability experiments can determine if a compound is a substrate for these efflux pumps. nih.gov For novel piperazine derivatives, these in vitro studies are essential to evaluate their potential as CNS-active agents.
Preclinical Toxicological Assessment and Safety Pharmacology of 1 4 Trifluoromethyl Benzoyl Piperazine and Analogs
In Vitro Cytotoxicity Evaluation in Diverse Cell Lines
The cytotoxic potential of piperazine (B1678402) derivatives has been evaluated across various cell lines to determine their general and cell-type-specific toxicity. Studies have shown that trifluoromethylphenyl)piperazine (TFMPP) analogs exhibit cytotoxic effects in a concentration-dependent manner. For instance, TFMPP was identified as the most potent cytotoxic compound among several tested piperazine derivatives in neuronally differentiated mouse P19 embryonic carcinoma stem cells. diva-portal.org The toxicity of these derivatives is not limited to neuronal cells; TFMPP and N-benzylpiperazine (BZP) also demonstrated cytotoxicity in human neuroblastoma SH-SY5Y cells and human colon adenocarcinoma Caco-2 cells. diva-portal.org
In hepatic cell models, TFMPP also proved to be the most cytotoxic among analogs like BZP, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) in both HepaRG and HepG2 human hepatic cell lines, as well as in primary rat hepatocytes. nih.gov Notably, primary rat hepatocytes were found to be more sensitive to the toxicity of BZP and TFMPP than the HepaRG cell line. nih.gov A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also demonstrated significant cell growth inhibitory activity on a panel of cancer cell lines, including those from the liver, breast, and colon. nih.gov
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Differentiated P19 Neurons | Most potent cytotoxic compound among tested analogs | diva-portal.org |
| TFMPP | SH-SY5Y (Human Neuroblastoma) | Cytotoxic | diva-portal.org |
| TFMPP | Caco-2 (Human Colon Adenocarcinoma) | Cytotoxic | diva-portal.org |
| TFMPP | HepaRG, HepG2 (Human Hepatic) | Most cytotoxic among tested analogs | nih.gov |
| TFMPP | Primary Rat Hepatocytes | EC50: 0.14 mM | nih.gov |
| N-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | EC50: 2.20 mM | nih.gov |
Hepatotoxicity Studies and Mechanisms of Hepatic Detrimental Effects
Piperazine derivatives have been shown to induce hepatotoxicity through various mechanisms. Gene array studies with rat hepatocytes incubated with piperazine designer drugs, including a TFMPP analog, revealed a significant overlap in gene expression alterations. nih.gov A common pathway involves the up-regulation of key enzymes in cholesterol biosynthesis, such as squalene (B77637) epoxidase and farnesyl diphosphate (B83284) synthase. nih.gov This disruption of cholesterol metabolism suggests an increased risk for phospholipidosis and steatosis. nih.gov The transcription factor SREBP-1, a known regulator of cholesterol metabolism genes, was identified as a key player in this process. nih.gov
Further mechanistic studies in primary rat hepatocytes showed that the hepatotoxicity of piperazine analogs is associated with an increase in reactive species formation, depletion of intracellular glutathione (B108866) (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3. nih.gov The metabolism of these compounds by cytochrome P450 enzymes appears to be a detoxification pathway, as inhibition of these enzymes increased susceptibility to toxicity. nih.gov The combination of BZP and TFMPP, in particular, was found to act additively to produce significant hepatotoxicity, even at concentrations where each compound alone was harmless. nih.gov
Cardiotoxicity Screening (e.g., hERG Channel Inhibition)
A significant concern for many pharmaceutical compounds, including those with a piperazine scaffold, is the potential for cardiotoxicity, often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. mdpi.comnih.gov Blockade of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of potentially fatal arrhythmias like torsades de pointes. mdpi.compsu.edu
While specific data for 1-[4-(Trifluoromethyl)benzoyl]piperazine is not extensively detailed in the provided results, the general structural features of many piperazine-containing drugs are known to contribute to hERG liability. youtube.com Key determinants for hERG channel blockade often include the presence of a basic nitrogen atom and specific aromatic residues. nih.govpsu.edu Medicinal chemistry strategies to mitigate hERG inhibition often involve reducing the compound's lipophilicity and lowering the pKa of the basic nitrogen, for instance, by switching from a piperidine (B6355638) to a piperazine ring. youtube.com Given these well-established structure-activity relationships, comprehensive hERG screening is a critical component of the preclinical safety assessment for any novel piperazine analog.
Evaluation of Reactive Oxygen Species Formation and Oxidative Stress Responses
The induction of oxidative stress is a common mechanism of toxicity for many xenobiotics. For piperazine derivatives, the formation of reactive oxygen species (ROS) has been identified as a key event preceding cellular damage. nih.gov In studies with primary rat hepatocytes, exposure to piperazine analogs, including TFMPP, led to a concentration-dependent increase in intracellular ROS formation. nih.gov This increase in ROS was followed by the depletion of the primary intracellular antioxidant, reduced glutathione (GSH). nih.gov
The combination of BZP and TFMPP has also been shown to trigger significant oxidative stress. nih.gov This oxidative imbalance is a critical upstream event that contributes to subsequent mitochondrial impairment and the initiation of apoptosis. nih.gov The generation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to a cascade of events that result in cell death. nih.gov
Mitochondrial Membrane Potential Alterations and Apoptosis Induction Pathways
Mitochondria are central to cellular life and death decisions, and their dysfunction is a key mechanism in drug-induced toxicity. mdpi.com Piperazine derivatives have been shown to directly impact mitochondrial function. In differentiated P19 neurons, TFMPP was found to cause a major decrease in the mitochondrial membrane potential (Δψm). diva-portal.org Similarly, in primary rat hepatocytes, all tested piperazine analogs, including TFMPP, induced a loss of Δψm in a concentration-dependent manner. nih.gov
The collapse of the mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis. mdpi.comresearchgate.net This event is often followed by the release of pro-apoptotic factors from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. mdpi.com Studies have confirmed that for piperazine analogs, the loss of Δψm is associated with the activation of caspase-3, leading to programmed cell death. nih.gov The combination of BZP and TFMPP has been explicitly shown to trigger mitochondrial impairment and subsequent apoptosis in hepatic cells. nih.gov
| Compound/Analog | Cell/System | Observed Effect | Reference |
|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Differentiated P19 Neurons | Major decrease in mitochondrial membrane potential | diva-portal.org |
| TFMPP and other piperazine analogs | Primary Rat Hepatocytes | Loss of mitochondrial membrane potential (Δψm) | nih.gov |
| TFMPP and other piperazine analogs | Primary Rat Hepatocytes | Activation of Caspase-3 | nih.gov |
| Combination of BZP and TFMPP | Hepatocytes | Triggers mitochondrial impairment and apoptosis | nih.gov |
Genotoxicity and Mutagenicity Screening in Relevant Models
Genotoxicity assessment is a crucial component of preclinical safety evaluation, as compounds that damage DNA can have carcinogenic potential. researchgate.net For the parent compound piperazine, there is little evidence to suggest a relevant genotoxic effect in its own right. europa.eu However, there is concern regarding its nitrosation products, N-mononitrosopiperazine (NPZ) and N,N'-dinitrosopiperazine, which are known to be in vivo mutagens and carcinogenic in rodents. europa.eu Therefore, the potential for in vivo formation of such nitrosamines from piperazine-containing compounds is a relevant safety consideration.
While specific genotoxicity data for this compound was not found in the search results, the evaluation of related structures is informative. Genotoxicity and mutagenicity are often linked to specific chemical substructures or functional groups. For example, in a study of nitroimidazoles, the position of the nitro group and other substituents on the imidazole (B134444) ring significantly influenced the genotoxic and mutagenic activity, demonstrating that the presence of a potentially reactive group does not solely determine toxicity. nih.gov A thorough evaluation of any new piperazine derivative would require a standard battery of genotoxicity tests, such as the Ames test for mutagenicity and in vitro/in vivo chromosomal aberration assays, to rule out any potential for DNA damage. researchgate.net
Future Perspectives and Emerging Research Directions for 1 4 Trifluoromethyl Benzoyl Piperazine
Development of Advanced Derivatives with Improved Efficacy and Specificity
The core structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine offers a flexible platform for chemical modification, allowing scientists to design advanced derivatives with fine-tuned biological activities. The primary goal is to enhance the efficacy of these compounds against their intended targets while improving specificity to minimize off-target effects.
Numerous piperazine (B1678402) derivatives have been synthesized and shown to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antimalarial, and anticancer properties. nih.gov The research strategy often involves creating focused libraries of compounds by introducing various substituents to the piperazine or benzoyl rings. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those from liver, breast, and colon cancers. nih.gov
Another emerging area is in agriculture, where novel trifluoromethylpyridine piperazine derivatives have been developed as potential plant activators. frontiersin.org In one study, 27 new derivatives were synthesized, with some compounds showing excellent protective and inactivation activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgnih.gov The efficacy of these derivatives often surpassed that of existing commercial agents, highlighting the potential for creating highly potent and specific agrochemicals. nih.gov
Future work will continue this trajectory of rational drug design, using computational modeling and structure-activity relationship (SAR) studies to predict how modifications will affect a compound's binding affinity and biological function. This approach accelerates the discovery of lead compounds with superior therapeutic profiles.
Table 1: Antiviral Activity of Selected Trifluoromethylpyridine Piperazine Derivatives
| Compound ID | Protective Activity vs. TMV (EC50 in µg/mL) | Protective Activity vs. CMV (EC50 in µg/mL) | Inactivation Activity vs. TMV (EC50 in µg/mL) |
|---|---|---|---|
| A3 | 20.2 | Not Reported | Not Reported |
| A10 | Not Reported | Not Reported | 54.5 |
| A16 | 18.4 | 347.8 | Not Reported |
| Ningnanmycin (Control) | 50.2 | 359.6 | 38.0 |
Data sourced from a study on novel trifluoromethylpyridine piperazine derivatives. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Scope
The versatility of the piperazine scaffold is a significant driver for exploring its application in new therapeutic areas. mdpi.comnih.gov Research has already expanded beyond traditional pharmacology into novel domains.
Metabolic Disorders: A key area of interest is the treatment of metabolic syndrome and obesity. Certain piperazine derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme linked to lipogenesis and energy expenditure. google.com Inhibition of SCD1 is considered a promising strategy for reducing adiposity and combating diet-induced obesity. google.com
Oncology: In oncology, efforts are underway to target specific cancer-associated proteins. For example, derivatives incorporating the piperazine moiety are being designed to inhibit the S100A2 protein, which is highly upregulated in aggressive forms of pancreatic cancer. nih.gov By inhibiting S100A2, these compounds may restore the tumor-suppressing function of the p53 protein, thereby halting aberrant cancer cell proliferation. nih.gov
Infectious Diseases: The piperazine ring is a common feature in compounds developed for antimicrobial and antifungal properties. researchgate.netacgpubs.org By modifying the core structure, researchers aim to create new agents that can overcome the growing challenge of antibiotic resistance.
Agrochemicals: As previously mentioned, derivatives are being developed as plant immune activators to protect crops from viral diseases, representing a significant expansion from human medicine into agricultural science. frontiersin.orgnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To fully comprehend the biological impact of this compound derivatives, researchers are moving beyond single-target analyses and embracing a systems-level approach through multi-omics. This involves integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of a compound's mechanism of action.
A notable example comes from the study of antiviral plant activators. Researchers used label-free quantitative proteomics to analyze how a trifluoromethyl pyridine piperazine derivative protected tobacco plants from TMV. frontiersin.org The proteomic data revealed that the compound activated the phenylpropanoid biosynthesis pathway, a key component of the plant's defense system. This finding was further confirmed by qRT-PCR analysis, demonstrating how a multi-omics approach can elucidate complex biological pathways influenced by a specific compound. frontiersin.org
Similarly, multi-omic analyses of pancreatic cancer have been instrumental in identifying novel therapeutic targets like S100A2, thereby guiding the development of targeted piperazine-based inhibitors. nih.gov In the future, integrating multi-omics data will be crucial for identifying predictive biomarkers of drug response, understanding potential toxicity mechanisms, and discovering new therapeutic indications for these derivatives.
Application of Organ-on-a-Chip and Microfluidic Technologies for Enhanced Preclinical Testing
A significant challenge in drug development is the high failure rate of compounds in clinical trials, often due to poor efficacy or unexpected toxicity not predicted by traditional 2D cell cultures and animal models. nih.gov Organ-on-a-chip (OOC) technology offers a revolutionary solution by providing more physiologically relevant models of human organs for preclinical testing. nih.govfrontiersin.org
OOCs are microfluidic devices that contain living human cells in a 3D microenvironment that mimics the architecture and function of human organs like the liver, kidney, heart, and lungs. nih.govnih.govamegroups.org These "chips" allow for the precise control of the cellular microenvironment and can be used to test the efficacy and toxicity of drug candidates with greater accuracy. mdpi.com
For derivatives of this compound being developed as anticancer agents, a liver-on-a-chip could be used to assess potential drug-induced liver injury, a common reason for drug failure. amegroups.orgmdpi.com For derivatives targeting metabolic disorders, a multi-organ chip integrating liver, fat, and pancreas models could provide insights into systemic metabolic effects. The use of OOCs can bridge the gap between preclinical animal studies and human clinical trials, enabling better prediction of human responses and accelerating the development of safer and more effective drugs. nih.gov
Translational Research Pathways and Potential Clinical Development Considerations
The path from a promising laboratory compound to a clinically approved drug is long and complex. For derivatives of this compound, several factors will influence their translational potential. The piperazine heterocycle is a well-established feature in many FDA-approved drugs, which can provide a valuable foundation of knowledge regarding its pharmacokinetic properties and potential liabilities. mdpi.comnih.gov
A key step in the translational pathway is the optimization of lead compounds. This involves synthesizing and screening libraries of related molecules to identify the derivative with the best balance of potency, selectivity, and drug-like properties. nih.gov For example, in the development of S100A2 inhibitors for pancreatic cancer, multiple libraries of piperazine-triazole analogues were evaluated to find candidates with the most potent and broad-spectrum cytotoxicity against cancer cells. nih.gov
Furthermore, as these compounds advance, robust preclinical evaluation using advanced models like organ-on-a-chip will be critical for de-risking clinical development. frontiersin.org Establishing a clear understanding of the compound's mechanism of action, identifying responsive patient populations through biomarkers, and designing efficient clinical trials will be essential for the successful translation of these promising derivatives into new therapies.
Q & A
Q. Q1. What are the critical steps and characterization methods for synthesizing 1-[4-(Trifluoromethyl)benzoyl]piperazine?
A1. Synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (1:8 ratio) to isolate the product .
- Characterization :
- ¹H/¹³C NMR : Confirms the presence of the trifluoromethyl group (δ ~120-125 ppm for CF₃ in ¹³C) and piperazine backbone (δ ~2.5-3.5 ppm for N–CH₂ in ¹H).
- Mass Spectrometry : Validates molecular weight (e.g., exact mass 365.135 g/mol for analogs) .
- Elemental Analysis : Ensures stoichiometric purity (>95%) .
Advanced Synthesis: Addressing Yield and Selectivity
Q. Q2. How can competing side reactions (e.g., over-alkylation) during piperazine functionalization be minimized?
A2. Strategies include:
- Controlled stoichiometry : Use a 1:1 molar ratio of benzoyl chloride to piperazine to limit di-substitution .
- Temperature modulation : Room-temperature reactions reduce kinetic side products .
- Protecting groups : For analogs, tert-butyloxycarbonyl (Boc) protection of piperazine nitrogen prevents unwanted alkylation .
Basic Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
A3. Standard assays include:
- Anticancer screening : MTT assay on MDA-MB-231 cells (IC₅₀ < 50 µM suggests cytotoxicity) .
- Antiplatelet activity : ADP-induced platelet aggregation tests (reported inhibition >30% for analogs) .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors (Ki < 100 nM indicates high affinity) .
Advanced Mechanistic Studies
Q. Q4. How does the trifluoromethyl group influence receptor binding kinetics and metabolic stability?
A4. The CF₃ group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Resists metabolic oxidation : Fluorine’s electronegativity stabilizes against cytochrome P450-mediated degradation (t₁/₂ > 6 hrs in liver microsomes) .
- Modulates receptor interactions : Docking studies show CF₃ forms hydrophobic contacts with 5-HT₁A receptor residues (e.g., Phe361) .
Data Contradictions in Toxicity vs. Activity
Q. Q5. Why do some modified piperazines exhibit reduced bioactivity despite lower toxicity?
A5. Structural modifications (e.g., β-cyclodextrin inclusion) may:
- Sterically hinder target binding : Increased bulk limits access to receptor active sites .
- Alter pharmacokinetics : Enhanced solubility (LogS > -3) reduces cell membrane penetration .
- Trade-offs : Lower toxicity (LD₅₀ > 500 mg/kg) correlates with diminished receptor occupancy (<50% at 10 µM) .
Computational Modeling Applications
Q. Q7. How can trace impurities (<0.5%) from synthetic intermediates be identified and quantified?
A7. Use:
- HPLC-MS/MS : MRM mode detects byproducts (e.g., unreacted benzoyl chloride or mono-alkylated piperazine) .
- ²⁹Si NMR : For silicon-containing analogs, identifies residual silane coupling agents .
- ICP-OES : Quantifies metal catalysts (e.g., Cu²⁺ < 10 ppm from click chemistry steps) .
Comparative Pharmacological Profiling
Q. Q8. How does this compound compare to other trifluoromethyl-substituted arylpiperazines in CNS drug discovery?
A8. Key distinctions:
- Selectivity : Lower off-target binding to dopamine D₂ receptors (Ki > 1 µM vs. <100 nM for 5-HT₁A) .
- BBB penetration : CF₃ improves CNS uptake (brain/plasma ratio >0.3 in rodent models) .
- In vivo efficacy : Analogs show antidepressant-like effects in forced swim tests (immobility time reduced by 40%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
